6-Methoxy-7-chromanecarbaldehyde
Description
6-Methoxy-7-chromanecarbaldehyde is a bicyclic organic compound comprising a chromane (benzodihydropyran) core substituted with a methoxy group at position 7 and a carbaldehyde group at position 5. Chromane derivatives are saturated analogs of chromenes (benzopyrans), characterized by a fused benzene and tetrahydropyran ring system. The aldehyde functional group at position 6 renders this compound reactive toward nucleophiles, while the methoxy group contributes to electronic modulation of the aromatic system.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-methoxy-3,4-dihydro-2H-chromene-7-carbaldehyde |
InChI |
InChI=1S/C11H12O3/c1-13-10-5-8-3-2-4-14-11(8)6-9(10)7-12/h5-7H,2-4H2,1H3 |
InChI Key |
DAVJAJXOFCJHFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCCO2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
7-Methoxy-2-oxo-2H-chromene-6-carbaldehyde
Structure : This compound (CAS 4444-74-0) is an unsaturated chromene derivative with a ketone group at position 2, a methoxy group at position 7, and a carbaldehyde at position 6 .
Key Differences :
- Ring Saturation : The chromene core contains a conjugated double bond (C2–C3), while chromane derivatives like 6-Methoxy-7-chromanecarbaldehyde are fully saturated.
- Functional Groups : The presence of a ketone (2-oxo) in the chromene derivative introduces additional conjugation, altering electronic properties compared to the chromane analog.
Physicochemical Properties :
Methyl 6-Chloro-3-methylthio-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate
Structure : A benzodithiazine derivative with a chloro substituent, methylthio group, and ester functionality .
Key Differences :
- Core Heterocycle : Benzodithiazine vs. chromane/chromene systems.
- Functional Groups : Chloro and methylthio groups dominate reactivity, contrasting with the aldehyde and methoxy groups in the target compound.
Reactivity Contrast :
- The benzodithiazine derivative undergoes nucleophilic substitution at the chloro position, while this compound participates in aldehyde-specific reactions (e.g., condensations, oxidations).
Research Findings and Implications
- Electronic Effects : The methoxy group in both chromane and chromene derivatives donates electron density to the aromatic ring, stabilizing intermediates in substitution reactions. However, the chromene’s conjugated ketone enhances electrophilicity at the aldehyde position .
- Biological Activity : Chromene derivatives (e.g., coumarins) are widely studied for antimicrobial and anticancer properties. The aldehyde group in this compound may enhance reactivity with biological nucleophiles, though saturation in chromane could reduce bioavailability compared to chromenes.
- Stability : Chromane derivatives are less prone to oxidation than chromenes due to the absence of conjugated double bonds.
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